N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide have been synthesized and assessed for their biological activities, including antibacterial and antifungal effects. For instance, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were shown to possess significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, demonstrating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017). Furthermore, another synthesized organic compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, displayed antimicrobial effects against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, and against fungal strains including Candida albicans and Aspergillus niger (Senthilkumar et al., 2021).
Anticancer Potential
Related derivatives have also been synthesized and studied for their anticancer properties. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and showed promising biological properties, including antimicrobial and antiproliferative activities. The minimum inhibitory concentration results indicated significant antimicrobial activity, and certain derivatives were identified as potential anti-proliferative agents against HCT-116 cancer cells (Mansour et al., 2020). Additionally, a study on some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed potent anti-tumor agents, with several compounds exhibiting promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a novel compound that has shown promising results in various biological activities. The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, the conversion of arachidonic acid into prostaglandins is reduced . This leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound can effectively decrease the inflammatory response .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-22-16(11-12-20-22)18(24)23(13-14-7-3-2-4-8-14)19-21-15-9-5-6-10-17(15)25-19/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCCYYFODXFUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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